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Compound of Interest

Compound Name: 2-(Formylamino)pyridine

Cat. No.: B1334328 Get Quote

Disclaimer: This document provides a comprehensive overview of the expected spectroscopic

data for 2-(Formylamino)pyridine and generalized experimental protocols. Direct

experimental data for this specific compound is not readily available in public databases. The

data presented herein is predicted based on the analysis of structurally similar compounds and

established spectroscopic principles.

This guide is intended for researchers, scientists, and professionals in drug development who

require a foundational understanding of the spectroscopic characteristics of 2-
(Formylamino)pyridine (N-(pyridin-2-yl)formamide). The structural elucidation and purity

assessment of this molecule are critically dependent on a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data
The following sections and tables summarize the anticipated spectroscopic data for 2-
(Formylamino)pyridine. These predictions are derived from its constituent functional groups

(a formamide and a 2-substituted pyridine ring) and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.
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Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(Formylamino)pyridine

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

Pyridine-H6 8.2 - 8.4 Doublet (d) 4.0 - 6.0

Pyridine-H3 8.0 - 8.3 Doublet (d) 7.0 - 9.0

Formyl-H (CHO) 8.3 - 9.5
Singlet (s) / Doublet

(d, due to rotamers)

- / ~1-2 (if coupled to

NH)

Pyridine-H5 7.6 - 7.8 Triplet of doublets (td) ~7.5, ~1.5

Pyridine-H4 7.0 - 7.2 Triplet (t) ~6.0 - 8.0

Amide-H (NH) 9.5 - 11.0 Broad Singlet (br s) -

Note: The formyl proton and the amide proton may show distinct signals for cis and trans

rotamers about the amide bond, potentially leading to a more complex spectrum. Chemical

shifts are referenced to a standard solvent signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(Formylamino)pyridine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Formyl C=O 160 - 165

Pyridine C2 150 - 153

Pyridine C6 147 - 150

Pyridine C4 137 - 140

Pyridine C5 119 - 122

Pyridine C3 113 - 116

Note: Chemical shifts are influenced by the solvent used. The values provided are typical for

common deuterated solvents like CDCl₃ or DMSO-d₆.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 2-(Formylamino)pyridine

Vibrational Mode Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity

N-H Stretch Amide 3200 - 3400 Medium

C-H Stretch

(Aromatic)
Pyridine Ring 3000 - 3100 Medium

C=O Stretch (Amide I) Formyl 1680 - 1720 Strong

C=C and C=N Ring

Stretches
Pyridine Ring

1570 - 1610, 1430 -

1500
Strong

N-H Bend (Amide II) Amide 1510 - 1550 Medium

C-N Stretch
Amide/Aromatic

Amine
1250 - 1350 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and formula.

Table 4: Predicted Mass Spectrometry Data for 2-(Formylamino)pyridine
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Parameter Predicted Value

Molecular Formula C₆H₆N₂O

Molecular Weight 122.13 g/mol

Exact Mass (for HRMS) 122.04801

Predicted Molecular Ion (M⁺) m/z 122

Key Fragmentation Pathways Loss of CO (m/z 94), Loss of CHO (m/z 93)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols for a solid organic compound and may require optimization for specific

instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-
(Formylamino)pyridine sample.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

DMSO-d₆) in a clean, dry NMR tube. The solvent should be chosen based on the sample's

solubility and its ability to not obscure key signals.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis or precise referencing is required.

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Instrument Setup: Insert the sample tube into the NMR spectrometer's probe.
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Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include

a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4

seconds. The number of scans can range from 8 to 64, depending on the sample

concentration.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance

and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a

longer relaxation delay may be necessary.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift

scale using the residual solvent peak or the TMS signal (0.00 ppm). Integrate the peaks in

the ¹H spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small, representative amount of the solid 2-
(Formylamino)pyridine sample directly onto the ATR crystal.

Instrument Setup: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR setup. This spectrum

will be automatically subtracted from the sample spectrum to remove contributions from

atmospheric CO₂ and water vapor.

Sample Scan: Apply pressure to the sample using the ATR clamp to ensure good contact

with the crystal.
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Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the

principal functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples. The sample is heated in a vacuum to

promote vaporization.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, creating

a positively charged molecular ion (M⁺) and various fragment ions.

Mass Analysis: The generated ions are accelerated by an electric field and then deflected by

a magnetic field in the mass analyzer. The degree of deflection is dependent on the mass-to-

charge ratio (m/z) of each ion.

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The peak with the highest m/z value typically corresponds to the

molecular ion, and its mass provides the molecular weight of the compound. High-resolution

mass spectrometry (HRMS) can be used to determine the exact mass, allowing for the

calculation of the molecular formula.

Visualization of Experimental Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-(Formylamino)pyridine.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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